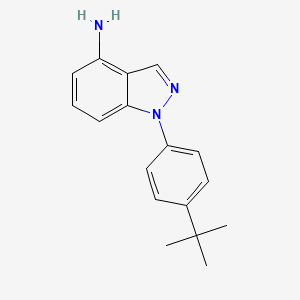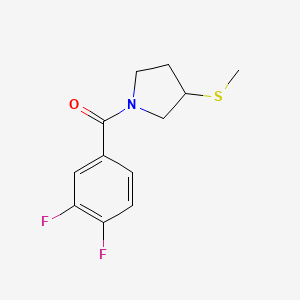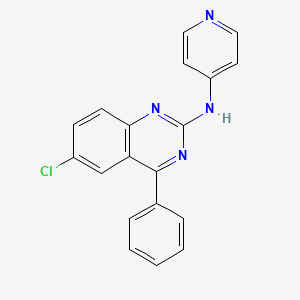
6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine is an organic compound with the molecular formula C19H13ClN4. It has a molecular weight of 332.79. This compound belongs to the class of organic compounds known as pyridinylpyrimidines .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The compound’s solubility, stability, and reactivity can also be analyzed.Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine, also known as (6-chloro-4-phenylquinazolin-2-yl)-4-pyridylamine, is the Cyclin-Dependent Kinases 6 and 9 (CDK6/9) . CDKs are a family of protein kinases that regulate the cell cycle and have been implicated in cancer development and progression .
Mode of Action
The compound directly binds to CDK6/9, inhibiting their activity . This interaction results in the suppression of the downstream signaling pathway of CDK6/9 . The inhibition of these kinases leads to the blocking of cell cycle progression and the induction of cellular apoptosis .
Biochemical Pathways
The compound affects the Phosphatidylinositol 3-Kinase (PI3K) signaling pathway . This pathway plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism . Aberrant expression of the PI3K signaling pathway is often associated with tumorigenesis, progression, and poor prognosis .
Pharmacokinetics
The compound is orally available , suggesting it has good bioavailability.
Result of Action
The compound shows potent inhibitory activity against various tumor cell lines . It induces cell cycle arrest at the G2/M phase and triggers cell apoptosis . This leads to the inhibition of cell proliferation, which is crucial in the treatment of cancer .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine are not fully understood yet. It is known that compounds with similar structures have been used in the development of new drugs . These compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
In vitro anticancer assays have shown that similar compounds exhibit submicromolar inhibitory activity against various tumor cell lines . For instance, one of the synthetic compounds induced cell cycle arrest at the G2/M phase and cell apoptosis of HCC827 cells by inhibition of PI3Kα .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It is suggested that similar compounds can inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis, progression, and poor prognosis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds have shown significant inhibitory effects over time in laboratory settings .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well-studied. Similar compounds have shown significant inhibition of tumor growth in a xenograft mouse model with no obvious toxicity .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. Similar compounds have been found to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Similar compounds have been found to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well-understood. Similar compounds have been found to interact with various compartments or organelles .
Propriétés
IUPAC Name |
6-chloro-4-phenyl-N-pyridin-4-ylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4/c20-14-6-7-17-16(12-14)18(13-4-2-1-3-5-13)24-19(23-17)22-15-8-10-21-11-9-15/h1-12H,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEXACFQFYAQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzenesulfonamide](/img/structure/B2870250.png)
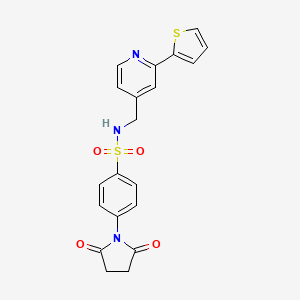
methanone](/img/structure/B2870255.png)
![3-benzyl-6-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2870256.png)
![N-(3-chloro-4-methylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2870257.png)
![4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2870260.png)
![N-(2-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2870262.png)
![(3,5-Dimethylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2870263.png)
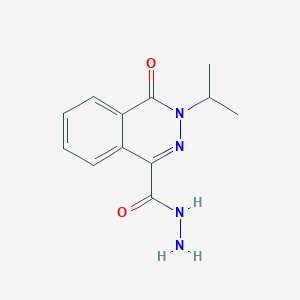
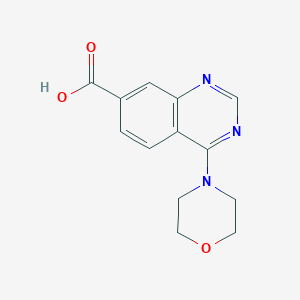
![9-(3-chloro-4-methylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2870266.png)
![1-(benzo[d]thiazol-2-yl)-N-(3-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2870267.png)
